molecular formula C13H11NO4 B1283667 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 210366-15-7

1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Katalognummer: B1283667
CAS-Nummer: 210366-15-7
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: CIUDQXNWTGQYIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 210366-15-7) is a high-purity chemical building block for research and development. This compound, with a molecular formula of C 13 H 11 NO 4 and a molecular weight of 245.23 g/mol, is a benzyloxy-substituted dihydropyridine derivative of significant interest in medicinal and coordination chemistry . Its core structure is based on the 6-oxo-1,6-dihydropyridine-2-carboxylic acid scaffold (also known as 6-hydroxynicotinic acid), a known chelator that has been utilized in the development of metalloprotein inhibitors and the synthesis of ruthenium(II) complexes . The specific benzyloxy modification makes this compound a versatile intermediate or precursor for the synthesis of more complex molecules. It is particularly valuable in fragment-based drug design and as a ligand in catalytic systems. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate care. It should be stored sealed in a dry environment at 2-8°C to maintain stability . Please refer to the relevant Safety Data Sheet for detailed handling and hazard information.

Eigenschaften

IUPAC Name

6-oxo-1-phenylmethoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-12-8-4-7-11(13(16)17)14(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUDQXNWTGQYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C(=O)C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572900
Record name 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210366-15-7
Record name 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Benzylation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid

One of the primary methods involves the benzylation of the hydroxy group at the N1 position of 6-oxo-1,6-dihydropyridine-2-carboxylic acid or its derivatives.

  • Reaction Conditions:

    • Starting material: 6-oxo-1,6-dihydropyridine-2-carboxylic acid or its methyl ester.
    • Reagents: Benzyl chloride or benzyl bromide, anhydrous potassium carbonate as base.
    • Solvent: Methanol or acetonitrile.
    • Temperature: Reflux for 16 hours or room temperature with stirring.
    • Workup: Filtration, acidification with 6 N HCl to pH 2, isolation of precipitate by filtration, washing, and vacuum drying.
  • Yield and Purity:

    • Yields reported up to 91%.
    • Melting point around 176-177 °C.
    • Characterization by 1H NMR and 13C NMR confirms the structure.
Parameter Details
Starting material 6-oxo-1,6-dihydropyridine-2-carboxylic acid (or methyl ester)
Benzylating agent Benzyl chloride (15.2 g, 0.12 mol)
Base Anhydrous potassium carbonate (27.6 g, 0.2 mol)
Solvent Methanol (250 mL)
Reaction time 16 hours reflux
Workup Filtration, acidification to pH 2, filtration, washing, vacuum drying
Yield 91%
Melting point 176-177 °C
Characterization 1H NMR (500 MHz, DMSO-d6), 13C NMR (125 MHz, DMSO-d6)

Preparation of Acid Chloride Intermediate

  • The acid chloride derivative of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid is prepared by reacting the acid with reagents such as thionyl chloride or oxalyl chloride in anhydrous solvents like toluene or dichloromethane under inert atmosphere.

  • This intermediate is useful for further coupling reactions to form amides or esters.

  • Example:

    • Suspension of this compound in toluene.
    • Addition of thionyl chloride or oxalyl chloride at 0 °C to room temperature.
    • Stirring for several hours until reaction completion.
    • Removal of excess reagents under reduced pressure.

Coupling Reactions Using Acid Chloride

  • The acid chloride is reacted with amines or other nucleophiles to form amide derivatives.

  • Typical conditions:

    • Solvent: Dichloromethane or DMF.
    • Base: Triethylamine or N-ethyl-N,N-diisopropylamine.
    • Catalysts: 4-Dimethylaminopyridine (DMAP) or coupling reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).
    • Temperature: 0 °C to room temperature.
    • Reaction time: 24 to 30 hours.
  • Purification by silica gel chromatography using gradients of methanol in dichloromethane.

  • Yields around 42% to 67% depending on the substrate and conditions.

Alternative Synthetic Route via N-Oxide Intermediate

  • Starting from 6-chloropyridine-3-carboxylic acid, N-oxidation is performed using hydrogen peroxide or urea-hydrogen peroxide complex in trifluoroacetic anhydride.

  • The N-oxide intermediate is converted to the 6-oxo compound using trifluoroacetic anhydride.

  • Benzylation is then performed with benzyl bromide and potassium carbonate.

  • Hydrolysis of methyl esters with sodium hydroxide in methanol yields the free acid.

  • Final debenzylation by catalytic hydrogenation (Pd/C, H2) is carefully controlled to avoid cleavage of the benzyloxy group.

  • This route provides good enantiomeric excess and acceptable yields.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Benzylation of hydroxy group Benzyl chloride, K2CO3, MeOH, reflux 16 h 91 High purity, mp 176-177 °C
Acid chloride formation Thionyl chloride or oxalyl chloride, toluene, 0 °C Not specified Intermediate for coupling reactions
Coupling with amines Acid chloride, amine, DMAP, TBTU, DIPEA, DCM, rt 42-67 Purification by chromatography
N-oxidation and 6-oxo formation H2O2 or urea-H2O2, TFAA Not specified Used in alternative synthetic route
Hydrolysis and debenzylation NaOH in MeOH, Pd/C hydrogenation Acceptable Controlled to preserve benzyloxy group

Research Findings and Optimization Notes

  • The benzylation step is critical and benefits from anhydrous conditions and controlled reflux to maximize yield and purity.

  • Use of coupling reagents such as TBTU and bases like DIPEA improves amide bond formation efficiency.

  • Excess acid chloride can lead to over-substitution, so stoichiometric control is important.

  • Debenzylation requires careful hydrogenation conditions to avoid cleavage of the benzyloxy protecting group, which can lead to unwanted hydroxy derivatives.

  • Microbial hydroxylation of pyridine-2-carboxylic acid by Alcaligenes faecalis has been reported as a preparative method for 6-oxo-1,6-dihydropyridine-2-carboxylic acid, which can be a precursor for benzylation.

  • Improved synthetic routes have increased overall yields from previously reported 1.4% to over 8% in multi-step syntheses involving this compound.

Analyse Chemischer Reaktionen

1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in dihydropyridine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antiproliferative effects on cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Analogs

2.1.1. 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid This positional isomer differs in the placement of the carboxylic acid group (3-position instead of 2-position). Synthesized via similar benzylation methods, it exhibits distinct reactivity due to altered electronic effects. For instance, its methyl ester derivative (methyl 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-3-carboxylate) is a key intermediate in coupling reactions with amino acid derivatives .

2.1.2. 6-Oxo-1,6-dihydropyridine-2-carboxylic Acid (Parent Compound)
The parent compound lacks the benzyloxy group (CAS: 19621-92-2; molecular weight: 155.12 g/mol). It is synthesized microbially via regioselective hydroxylation of pyridine-2-carboxylic acid using Alcaligenes faecalis . The absence of the benzyl group reduces steric hindrance but also decreases lipophilicity, impacting membrane permeability in biological systems .

Alkyl-Substituted Derivatives

2.2.1. 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid This analog (CAS: 59864-31-2; similarity score: 0.79) substitutes the benzyloxy group with a methyl group. The smaller substituent reduces molecular weight (153.14 g/mol) and may enhance solubility in aqueous media.

2.2.2. 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic Acid
With a cyclopropylmethyl group (CAS: 1439902-81-4; molecular weight: 193.2 g/mol), this derivative offers enhanced conformational rigidity compared to BDCA. The cyclopropane ring may improve metabolic stability, making it a candidate for drug development .

Fusaric Acid Derivatives

  • 5-Butyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid : Produced by Fusarium oxysporum under epigenetic modulation, this compound (molecular weight: 195.2 g/mol) features a butyl chain at the 5-position. It exhibits antifungal properties but lacks the benzyloxy group’s steric bulk .
  • 5-(But-9-enyl)-6-oxo-1,6-dihydropyridine-2-carboxylic Acid : An unsaturated variant (molecular weight: 207.2 g/mol), this compound shares a similar backbone but includes a terminal alkene, which may influence reactivity in Michael addition reactions .

Functional Group Variants

2.3.1. 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid (BPCA)
BPCA is a pyran-based analog of BDCA. In anthrax LF inhibition assays, BDCA outperformed BPCA, demonstrating higher ligand efficiency (LE) and lower IC₅₀ values, likely due to the pyridine ring’s planar geometry enhancing zinc-binding group (ZBG) interactions .

2.3.2. 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic Acid
This derivative (CAS: 77837-08-2; similarity score: 0.63) replaces the benzyloxy group with a phenyl ring. The phenyl group increases hydrophobicity but may reduce solubility, limiting its utility in aqueous biological systems .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
BDCA 210366-15-7 C₁₃H₁₁NO₄ 245.23 1-Benzyloxy, 2-carboxylic
6-Oxo-1,6-dihydropyridine-2-carboxylic acid 19621-92-2 C₆H₅NO₃ 155.12 None
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid 59864-31-2 C₇H₇NO₃ 153.14 1-Methyl
1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid 1439902-81-4 C₁₀H₁₁NO₃ 193.20 1-Cyclopropylmethyl
BPCA Not provided C₁₃H₁₂O₅ 248.23 Pyran ring, 3-benzyloxy

Biologische Aktivität

1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS No. 210366-15-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its antimicrobial and antitubercular effects.

  • Molecular Formula : C₁₃H₁₁NO₄
  • Molecular Weight : 245.23 g/mol
  • Melting Point : 176-177 °C
  • Purity : Typically around 95% .

The compound features a dihydropyridine core, which is known for various pharmacological properties. The benzyloxy group enhances its lipophilicity, potentially improving its bioavailability.

Synthesis

The synthesis of this compound can be achieved through several methods, often involving the reaction of benzyloxy derivatives with appropriate carbonyl compounds under acidic or basic conditions. A common synthetic route includes using oxalyl chloride in the presence of a base like potassium carbonate .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

  • Antibacterial Activity :
    • The compound exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria. For instance, it showed a Minimum Inhibitory Concentration (MIC) of 2 μg/mL against Staphylococcus aureus ATCC 29213 and effective inhibition against Pseudomonas aeruginosa and Enterococcus faecalis .
    • A comparative analysis demonstrated that the compound's antibacterial efficacy was notably higher than that of conventional antibiotics like ampicillin .
  • Antifungal Activity :
    • In vitro studies indicated that the compound displayed promising antifungal activity against Candida species, achieving over 90% growth inhibition at specific concentrations . This suggests potential as a therapeutic agent in treating fungal infections.
  • Antitubercular Activity :
    • The compound's structure suggests it may possess antitubercular properties. Preliminary screening against Mycobacterium tuberculosis showed that it could inhibit bacterial growth effectively . Further studies are needed to elucidate its mechanism of action and efficacy compared to existing antitubercular drugs.

Case Studies

A notable study involved the evaluation of various derivatives of pyridine-based compounds, including this compound. The results indicated that modifications in the substituents significantly influenced biological activity, underscoring the importance of structure-activity relationships (SAR) in drug design .

Data Summary

Activity Type Pathogen Tested MIC (μg/mL) Inhibition (%)
AntibacterialStaphylococcus aureus ATCC 292132>90
AntifungalCandida albicans16>90
AntitubercularMycobacterium tuberculosisNot specifiedEffective inhibition

Q & A

Q. What are the recommended synthetic routes for 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, and how can purity be optimized?

Methodological Answer: The compound is synthesized via benzyloxy-protected intermediates, as reported in protocols for analogous dihydropyridine carboxylic acids. Key steps include cyclization of substituted pyridine precursors and benzyloxy group introduction under anhydrous conditions. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity optimization requires monitoring by HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) to detect residual solvents or unreacted intermediates . For structural analogs like 6-oxo-1-phenyl derivatives, melting point analysis (282–284°C) and NMR (¹H/¹³C) are critical for confirming purity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural Confirmation: Use ¹H NMR (DMSO-d₆, δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (carbonyl peaks at ~170 ppm). IR spectroscopy can validate the carboxylic acid (C=O stretch at ~1680 cm⁻¹) and benzyloxy groups (C-O-C at ~1250 cm⁻¹) .
  • Physicochemical Properties: Determine melting point (expected >250°C based on analogs) and solubility (sparingly soluble in water, soluble in DMSO/DMF). Thermal stability can be assessed via TGA/DSC .

Q. What are the critical storage conditions to maintain compound stability?

Methodological Answer: Store under inert atmosphere (argon) at –20°C to prevent oxidation of the dihydropyridine ring. Desiccate to avoid hydrolysis of the benzyloxy group. Stability should be monitored monthly via HPLC; degradation products (e.g., free carboxylic acid or benzyl alcohol) indicate compromised integrity .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays for this compound, given its structural similarity to known pharmacophores?

Methodological Answer: The 6-oxo-1,6-dihydropyridine scaffold is associated with enzyme inhibition (e.g., kinases, hydrolases). Design assays using:

  • Target Selection: Prioritize enzymes with catalytic sites accommodating bulky benzyloxy groups (e.g., metalloproteinases).
  • Kinetic Studies: Use fluorescence-based assays (e.g., FRET substrates) to measure IC₅₀ values. For example, analogs of this compound show inhibitory activity in the µM range against bacterial enzymes .
  • Structural Analysis: Co-crystallization with target enzymes (X-ray diffraction) or molecular docking (AutoDock Vina) can elucidate binding modes .

Q. How should conflicting data on biological activity be resolved?

Methodological Answer:

  • Reproducibility Checks: Validate assays across independent labs with standardized protocols (e.g., fixed substrate concentrations, pH 7.4 buffers).
  • Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity. For example, benzyloxy deprotection under physiological conditions could generate inactive byproducts .
  • Orthogonal Assays: Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (~2.1), bioavailability (Lipinski’s rule compliance), and CYP450 interactions. The carboxylic acid group may enhance solubility but limit blood-brain barrier penetration .
  • MD Simulations: Perform molecular dynamics (GROMACS) to assess stability in biological membranes or protein-binding pockets over 100-ns trajectories .

Q. How can analytical methods be developed to quantify trace impurities in bulk samples?

Methodological Answer:

  • HPLC-MS: Use a gradient elution (water/acetonitrile + 0.1% formic acid) with a QTOF detector to identify impurities at <0.1% levels.
  • Residual Solvents: Apply GC-MS (Headspace mode) with a DB-5 column for volatile contaminants (e.g., ethyl acetate, DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.